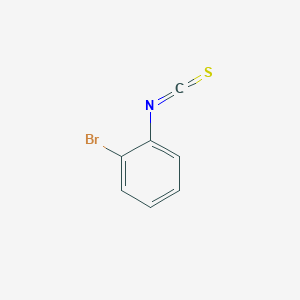

2-Bromophenyl isothiocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFORXDSYWMYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156495 | |

| Record name | 1-Bromo-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-60-0 | |

| Record name | Benzene, 1-bromo-2-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromophenyl Isothiocyanate (CAS No. 13037-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromophenyl isothiocyanate, a versatile reagent in organic synthesis with potential applications in medicinal chemistry. This document consolidates its chemical and physical properties, synthetic applications, and the general biological activities associated with the isothiocyanate class of compounds.

Core Properties

This compound is a commercially available chemical intermediate. Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 13037-60-0 | [1] |

| Molecular Formula | C₇H₄BrNS | [1] |

| Molecular Weight | 214.08 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 257 °C at 770 mmHg | |

| Density | 1.591 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6843 |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-bromo-2-isothiocyanatobenzene | [1] |

| SMILES | BrC1=CC=CC=C1N=C=S | [1] |

| InChI Key | PAFORXDSYWMYGP-UHFFFAOYSA-N |

Safety and Handling

| Hazard Statement | Precautionary Statement |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list of safety precautions. Always consult the material safety data sheet (MSDS) before handling this chemical.

Spectroscopic Data

Chemical Synthesis and Reactivity

This compound is a valuable building block for the synthesis of various heterocyclic compounds, primarily through reactions involving the highly reactive isothiocyanate group.

Synthesis of 2-Aminobenzothiazoles

A prominent application of this compound is in the synthesis of 2-aminobenzothiazole (B30445) derivatives. This is typically achieved through a copper-catalyzed intramolecular cyclization reaction with various amines.

This protocol is a representative method based on published literature.[2][3]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (CuI) (5-10 mol%).

-

Solvent: Add a suitable solvent, such as ethanol.

-

Reaction Conditions: Heat the mixture under microwave irradiation at 130 °C for 30 minutes, or alternatively, heat at 90-100 °C in a sealed tube for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 2-aminobenzothiazole derivative.

References

An In-depth Technical Guide to 2-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Bromophenyl isothiocyanate, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Physicochemical Properties

The core molecular attributes of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNS | [1][2][3] |

| Molecular Weight | 214.08 g/mol | [1][3][4] |

| CAS Number | 13037-60-0 | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Density | 1.591 g/mL at 25 °C | [1][4] |

| Boiling Point | 257 °C at 770 mmHg | [3][4] |

| Refractive Index | n20/D 1.6843 | [4] |

| SMILES String | BrC1=CC=CC=C1N=C=S | [2][4] |

| InChI Key | PAFORXDSYWMYGP-UHFFFAOYSA-N | [2][4] |

Conceptual Experimental Workflow for Compound Analysis

While specific experimental protocols for this compound are application-dependent, a general workflow for its characterization and use in synthetic applications is outlined below. This workflow represents a logical progression from initial compound verification to its application in a synthetic context.

Caption: A generalized workflow for the verification and synthetic use of a chemical reagent.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its reactivity. The isothiocyanate group is a key functional moiety, enabling various chemical transformations.

Caption: A simplified 2D representation of the this compound structure.

References

Synthesis of 2-Bromophenyl Isothiocyanate from 2-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromophenyl isothiocyanate from 2-bromoaniline (B46623), a key transformation for the generation of a versatile building block in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support laboratory-scale preparation.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the 2-bromophenylthiourea moiety. This functional group is a precursor to a wide array of heterocyclic compounds, some of which exhibit significant biological activity. The synthesis of this reagent from the readily available 2-bromoaniline is a fundamental process for researchers in drug discovery and development. The two most prevalent methods for this conversion involve the use of thiophosgene (B130339) and the reaction with carbon disulfide followed by desulfurization.

Synthetic Pathways

The conversion of 2-bromoaniline to this compound can be achieved through two main synthetic strategies.

Method 1: Reaction with Thiophosgene

This is a classical and often high-yielding method for the synthesis of isothiocyanates from primary amines. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the isothiocyanate. Due to the high toxicity of thiophosgene, this method requires stringent safety precautions.

Method 2: Reaction with Carbon Disulfide

A widely used and less hazardous alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents can be employed, offering flexibility in reaction conditions.

Reaction Scheme

Figure 1. General synthetic pathways for the preparation of this compound.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Method 1: Synthesis using Thiophosgene

This procedure is adapted from general methods for isothiocyanate synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Add a base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or an aqueous solution of sodium bicarbonate (NaHCO₃), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 - 1.2 eq) in the same solvent to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Synthesis using Carbon Disulfide and a Desulfurizing Agent

This method avoids the use of highly toxic thiophosgene. Several desulfurizing agents can be used; this protocol provides a general outline.

Procedure:

-

To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane, or a biphasic system), add a base (e.g., triethylamine, potassium hydroxide).

-

Add carbon disulfide (CS₂) (1.1 - 2.0 eq) dropwise to the mixture at room temperature or below.

-

Stir the reaction mixture for a designated period (typically 1-4 hours) to form the dithiocarbamate salt.

-

Add a desulfurizing agent. Common choices include:

-

Ethyl chloroformate

-

Tosyl chloride

-

Dicyclohexylcarbodiimide (DCC)

-

Sodium persulfate[1]

-

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Work-up the reaction mixture. This typically involves filtration (if a solid by-product is formed, e.g., dicyclohexylurea with DCC), followed by an aqueous wash to remove salts.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | Colorless to yellow liquid | 229 | 1.578 | 1.619 |

| This compound | C₇H₄BrNS | 214.08 | Liquid | 257 / 770 mmHg | 1.591 | 1.6843 |

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Typical Solvents | Reaction Conditions | Purification Method | Typical Yield |

| Thiophosgene | 2-Bromoaniline, Thiophosgene, Base (e.g., Et₃N) | Dichloromethane, Chloroform | 0°C to room temperature, 1-3 hours | Vacuum Distillation, Column Chromatography | High |

| Carbon Disulfide | 2-Bromoaniline, CS₂, Base, Desulfurizing Agent | THF, Dichloromethane, Water | Room temperature to reflux, 2-12 hours (variable) | Vacuum Distillation, Column Chromatography | Moderate to High |

Note: Specific yields for the synthesis of this compound are not widely reported in the general literature, but high yields are generally achievable for isothiocyanate synthesis from anilines under optimized conditions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the underlying reaction mechanisms.

Figure 2. A generalized experimental workflow for the synthesis of this compound.

Figure 3. A simplified reaction mechanism for the carbon disulfide method.

Conclusion

The synthesis of this compound from 2-bromoaniline is a well-established transformation that can be accomplished through multiple synthetic routes. The choice between the thiophosgene and carbon disulfide methods will often depend on the available facilities, safety considerations, and desired scale of the reaction. While the thiophosgene route is direct and often high-yielding, the inherent toxicity of the reagent necessitates specialized handling. The carbon disulfide method offers a safer alternative with a wide range of available desulfurizing agents, allowing for greater flexibility in reaction optimization. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize this important chemical intermediate.

References

Spectroscopic Profile of 2-Bromophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | dd | 7.9, 1.4 | H-6 |

| 7.40 | td | 7.7, 1.4 | H-4 |

| 7.28 | td | 7.8, 1.8 | H-5 |

| 7.21 | dd | 8.1, 1.8 | H-3 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 142.0 | N=C=S |

| 134.1 | C-Br |

| 131.0 | C-4 |

| 129.8 | C-6 |

| 128.2 | C-5 |

| 127.9 | C-3 |

| 111.8 | C-NCS |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2030 | Strong, Broad | Asymmetric N=C=S stretch |

| 1585, 1465, 1435 | Medium - Strong | Aromatic C=C stretching |

| ~750 | Strong | C-Br stretch |

| ~750 | Strong | ortho-disubstituted benzene (B151609) C-H bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | High | [M]⁺ (Molecular ion) |

| 134 | Moderate | [M - Br]⁺ |

| 107 | Moderate | [C₇H₄N]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard proton pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

A carbon pulse sequence with proton decoupling (e.g., broadband decoupling) is employed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Aromatic Isothiocyanate Group: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The isothiocyanate functional group (-N=C=S) attached to an aromatic ring is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and reactivity profile make it a versatile tool for creating covalent inhibitors and probes to study biological systems. This technical guide provides an in-depth exploration of the reactivity of the aromatic isothiocyanate group, offering a comprehensive overview of its synthesis, key reactions, and applications, supported by quantitative data and detailed experimental protocols.

Core Concepts: Understanding the Reactivity

The reactivity of the isothiocyanate group is primarily dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack by various biological nucleophiles, most notably the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins. When attached to an aromatic ring, the reactivity of the isothiocyanate is modulated by the electronic properties of the ring and its substituents.

Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts. This is attributed to the electron-delocalizing effect of the aromatic ring, which stabilizes the isothiocyanate group. However, the reactivity can be finely tuned by introducing electron-withdrawing or electron-donating groups onto the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity by donating electron density to the ring and the isothiocyanate group.[1] This predictable modulation of reactivity is a key advantage in the design of targeted covalent inhibitors.

Synthesis of Aromatic Isothiocyanates

A variety of synthetic methods are available for the preparation of aromatic isothiocyanates, with the choice of method often depending on the nature of the substituents on the aromatic ring and the desired scale of the reaction. Common methods include the reaction of primary aromatic amines with thiophosgene (B130339) or its less toxic equivalents, and the decomposition of dithiocarbamate (B8719985) salts.[2][3]

One widely applicable method involves the one-pot reaction of an aromatic amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent.[4][5] This approach avoids the use of highly toxic reagents and is amenable to a wide range of substituted anilines.

Key Reactions of Aromatic Isothiocyanates

The hallmark reaction of aromatic isothiocyanates is their susceptibility to nucleophilic attack. This reactivity is the basis for their use in bioconjugation and as covalent modifiers of proteins. Other important reactions include cycloadditions and reductions.

Nucleophilic Attack

The reaction with nucleophiles, particularly amines and thiols, is the most biologically relevant reaction of aromatic isothiocyanates. The reaction with an amine yields a thiourea, while the reaction with a thiol forms a dithiocarbamate.

// Reactants Aryl_NCS [label="Ar-N=C=S"]; Nucleophile [label="Nu-H"];

// Products Thiourea [label="Ar-NH-C(=S)-Nu (from Amine)"]; Dithiocarbamate [label="Ar-NH-C(=S)-S-R' (from Thiol)"];

// Reaction Arrows Aryl_NCS -> Thiourea [label="+ R-NH₂"]; Aryl_NCS -> Dithiocarbamate [label="+ R'-SH"]; } /dot

Caption: General reaction of an aromatic isothiocyanate with an amine or a thiol.

Cycloaddition Reactions

Aromatic isothiocyanates can participate in cycloaddition reactions with various dienophiles and dipolarophiles to form a range of heterocyclic compounds. These reactions are valuable in synthetic organic chemistry for the construction of complex molecular scaffolds.

Reduction

The isothiocyanate group can be reduced to the corresponding isocyanide or amine under various reducing conditions. This transformation can be useful in multi-step synthetic sequences.

Quantitative Analysis of Reactivity

The reactivity of aromatic isothiocyanates can be quantified by measuring their reaction rates with a standard nucleophile. The second-order rate constant (k) is a direct measure of this reactivity. The Hammett equation can be applied to correlate the reaction rates of a series of substituted aromatic isothiocyanates with the electronic properties of the substituents, providing a quantitative understanding of structure-activity relationships.[6][7]

The Hammett equation is given by: log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is characteristic of nucleophilic attack on the isothiocyanate carbon.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isothiocyanates with Glycine

| Substituent (X) in X-C₆H₄-NCS | σₚ | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| 4-OCH₃ | -0.27 | Data not available |

| 4-CH₃ | -0.17 | Data not available |

| H | 0.00 | k₀ (Reference) |

| 4-Cl | 0.23 | Data not available |

| 4-NO₂ | 0.78 | Data not available |

Experimental Protocols

Synthesis of a Substituted Aromatic Isothiocyanate: 4-Chlorophenyl Isothiocyanate

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[8]

Materials:

-

Thiophosgene

-

Water

-

10% Hydrochloric acid

-

Ethyl alcohol

Procedure:

-

In a well-ventilated fume hood, add 255 g (2 moles) of 4-chloroaniline slowly to a vigorously stirred mixture of 249 g (2.16 moles) of thiophosgene in 3.5 L of water over a period of 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

Separate the resulting dark brown oil and wash it with 50 mL of 10% hydrochloric acid.

-

Transfer the washed oil to a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the mixture.

-

Discard the initial distillate, which contains excess thiophosgene.

-

Collect the isothiocyanate, which will distill with the water as an oil and solidify upon cooling.

-

Recrystallize the crude product from ethyl alcohol to obtain white needles of 4-chlorophenyl isothiocyanate.

Kinetic Analysis of the Reaction of an Aromatic Isothiocyanate with an Amine by UV-Vis Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of the reaction between an aromatic isothiocyanate and an amine.[2]

Materials:

-

Aromatic isothiocyanate (e.g., phenyl isothiocyanate)

-

Amine nucleophile (e.g., glycine)

-

Buffer solution (e.g., phosphate (B84403) buffer at a specific pH)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Prepare stock solutions of the aromatic isothiocyanate and the amine in the chosen buffer.

-

Set the spectrophotometer to monitor the reaction at a wavelength where the product (thiourea) has a significant absorbance, and the reactants have minimal absorbance.

-

Equilibrate the buffer solution in the cuvette to the desired reaction temperature.

-

Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette containing the amine solution (in excess to ensure pseudo-first-order kinetics).

-

Immediately start recording the absorbance at regular time intervals until the reaction is complete.

-

Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine: k = k_obs / [Amine].

Caption: Workflow for kinetic analysis of an isothiocyanate-amine reaction.

Factors Influencing Reactivity

The reactivity of the isothiocyanate group on an aromatic ring is a multifactorial property influenced by the interplay of electronic and steric effects.

Caption: Key factors influencing the reactivity of aromatic isothiocyanates.

Applications in Drug Discovery and Bioconjugation

The tunable reactivity of aromatic isothiocyanates makes them invaluable in the field of drug discovery. They are frequently employed as "warheads" in the design of targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue in the target protein. This can lead to increased potency, prolonged duration of action, and improved therapeutic outcomes.

In the realm of bioconjugation, aromatic isothiocyanates are used to label proteins and other biomolecules with fluorescent dyes, biotin, or other tags. This enables the study of protein localization, interactions, and dynamics within complex biological systems. The ability to control the reactivity through substituent effects allows for selective labeling under specific conditions.

Conclusion

The aromatic isothiocyanate group is a powerful and versatile functional group with a rich chemistry and a wide range of applications. Its reactivity, which can be rationally modulated through the electronic effects of substituents on the aromatic ring, makes it an ideal tool for researchers in medicinal chemistry, chemical biology, and drug development. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize the unique properties of aromatic isothiocyanates in their research endeavors.

References

An In-depth Technical Guide to 2-Bromophenyl isothiocyanate: Chemical Structure, Functional Groups, and Applications

Introduction

2-Bromophenyl isothiocyanate is an organosulfur compound that serves as a versatile reagent in organic synthesis and a building block for various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its unique chemical structure, featuring a brominated aromatic ring and a highly reactive isothiocyanate group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom and an isothiocyanate group at positions 1 and 2, respectively. The key functional groups that dictate its chemical behavior are:

-

Phenyl Group: The aromatic ring provides a rigid scaffold and influences the electronic properties of the other functional groups. It can participate in aromatic substitution reactions, although the presence of the electron-withdrawing bromo and isothiocyanate groups can affect its reactivity.

-

Bromo Group: The bromine atom is a halogen functional group that acts as a good leaving group in nucleophilic substitution reactions and is crucial for cross-coupling reactions, such as those used in the synthesis of complex molecules.

-

Isothiocyanate Group (-N=C=S): This is the most reactive functional group in the molecule. The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is central to its use in the synthesis of a wide array of derivatives, including thioureas, thiazoles, and other heterocyclic systems.[1]

Caption: Key functional groups of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNS | |

| Molecular Weight | 214.08 g/mol | |

| CAS Number | 13037-60-0 | |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 257 °C at 770 mmHg | |

| Density | 1.591 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6843 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES String | BrC1=CC=CC=C1N=C=S | |

| InChI Key | PAFORXDSYWMYGP-UHFFFAOYSA-N |

Synthesis and Reactivity

This compound is typically synthesized from 2-bromoaniline. A general and widely applicable method for the preparation of aryl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by treatment with a reagent like lead nitrate (B79036) or ethyl chloroformate to facilitate the elimination of hydrogen sulfide.[3]

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom. It readily undergoes addition reactions with a wide range of nucleophiles, making it a valuable precursor for the synthesis of various heterocyclic systems.

Experimental Protocols

Synthesis of 2-Aminobenzothiazoles

A significant application of this compound is in the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are important scaffolds in medicinal chemistry.[4] A copper-catalyzed methodology provides an efficient route to these compounds.[5][6]

Reaction Scheme:

Caption: Synthesis of 2-Aminobenzothiazoles from this compound.

Detailed Protocol:

-

To a microwave reactor tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and Copper(I) iodide (CuI) (0.05 mmol).

-

Add ethanol (3 mL) as the solvent.

-

Seal the tube and place it in a microwave reactor.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 30 minutes.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole derivative.

This protocol is noted for its efficiency, use of an environmentally benign solvent, and the absence of ligands and bases.[5][6]

Synthesis of 1,3,5-Oxadiazine Derivatives

While this specific synthesis uses 2-bromobenzoyl isothiocyanate, it serves as an excellent example of the reactivity of the isothiocyanate group in the synthesis of complex heterocycles.[7]

Detailed Protocol:

-

A solution of 2-bromobenzoyl isothiocyanate (10 mmol) in acetonitrile (B52724) (10 mL) is added to a solution of N-(1-amino-2,2,2-trichloroethyl)acetamide (10 mmol) in acetonitrile (15 mL).

-

The mixture is heated to boiling and then left at room temperature for 12 hours.

-

The resulting precipitate of the intermediate thiourea (B124793) is filtered, washed with acetonitrile, and purified by recrystallization.

-

The purified thiourea is then treated with dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile and refluxed for one hour to yield the final 1,3,5-oxadiazine derivative.[7]

Applications in Drug Development and Research

The derivatives of this compound, rather than the compound itself, are of primary interest in drug discovery and development. The isothiocyanate functional group is a well-known pharmacophore, and compounds containing this moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8]

-

Anticancer Activity: Derivatives of this compound, such as certain 2-aminobenzothiazoles, have been investigated for their potential as anticancer agents. For example, N-(1,3-benzothiazol-2-yl)benzamide (SIBO), synthesized from a related precursor, has shown dose-dependent growth inhibition against breast cancer cell lines, reducing the viability of MDA-MB-231 cells by up to 52% at a concentration of 10 µg/mL.[4]

-

Antimicrobial Activity: The 2-aminobenzothiazole scaffold is a known pharmacophore with antimicrobial properties. The synthesis of a library of these compounds from this compound allows for the exploration of their efficacy against various bacterial and fungal strains.

-

Synthesis of Bioactive Heterocycles: this compound is a key starting material for the synthesis of various other heterocyclic compounds, such as 1,4-dihydro-3,1-benzoxazine-2-thiones, which are also of interest in medicinal chemistry.[9]

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its distinct functional groups, particularly the electrophilic isothiocyanate moiety and the synthetically versatile bromo group, enable the construction of a diverse array of heterocyclic compounds. The derivatives of this compound have shown promising biological activities, highlighting the importance of this reagent in the ongoing search for new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in drug development and related fields to utilize this compound in their synthetic endeavors.

References

- 1. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L09971.03 [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. alkalisci.com [alkalisci.com]

Physical properties of 2-Bromophenyl isothiocyanate (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of 2-Bromophenyl isothiocyanate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a chemical compound with distinct physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for experimental design, particularly in distillation and reaction setup.

| Physical Property | Value | Conditions |

| Boiling Point | 257 °C | at 770 mmHg[1] |

| 118 °C | at 8 mmHg[2] | |

| Density | 1.591 g/mL | at 25 °C[1][2][3] |

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5][6] The Thiele tube method is a common and effective technique for this determination, especially for small sample volumes.[4][7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Liquid paraffin (B1166041) or other high-boiling point liquid

Procedure:

-

A small amount of the this compound is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is then placed into the test tube containing the liquid sample.[4]

-

The test tube is securely attached to the thermometer.

-

This assembly is then placed into the Thiele tube, which is partially filled with liquid paraffin.

-

As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[4][7]

-

The heating is then stopped, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4][7]

Determination of Density

Density is a measure of mass per unit volume. For a liquid like this compound, this can be determined with high accuracy using a pycnometer or, more simply, with a measuring cylinder and a balance.[8]

Apparatus:

-

Graduated measuring cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

-

The liquid sample (this compound)

Procedure:

-

The mass of the clean, dry measuring cylinder is recorded using the electronic balance.[8][9]

-

A specific volume of this compound is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[8]

-

The measuring cylinder containing the liquid is then reweighed to determine the combined mass.[8][9]

-

The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the combined mass.[9]

-

The density is then calculated using the formula: Density = Mass / Volume.[8]

-

For improved accuracy, it is recommended to repeat the measurement several times and calculate the average.[8]

Visualization of Experimental Workflow

The logical flow of determining the physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for determining physical properties.

References

- 1. This compound 98 13037-60-0 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. alkalisci.com [alkalisci.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

Solubility Profile of 2-Bromophenyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromophenyl isothiocyanate. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on predicted solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents and illustrates a common synthetic application.

Predicted Solubility Profile

This compound (C₇H₄BrNS) is a bifunctional molecule containing a polar isothiocyanate group (-N=C=S) and a nonpolar bromophenyl ring. This structure dictates its solubility, following the principle of "like dissolves like." The presence of the polar functional group suggests good solubility in polar organic solvents, while the aromatic ring allows for interactions with nonpolar and aromatic solvents.

Based on qualitative data for analogous compounds such as phenyl isothiocyanate and 4-bromophenyl isothiocyanate, the following solubility profile in common laboratory solvents is predicted. Phenyl isothiocyanate is reported to be soluble in polar organic solvents like ethanol, acetone (B3395972), and dichloromethane, with minimal solubility in water.[1][2] Similarly, 1-bromo-4-isothiocyanato-benzene is expected to be soluble in polar organic solvents like DMF and DMSO but have limited solubility in nonpolar solvents.[3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | The polar nature of both acetone and the isothiocyanate group allows for strong dipole-dipole interactions. |

| Ethanol | Polar Protic | High | The isothiocyanate group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of ethanol. |

| Methanol (B129727) | Polar Protic | High | Similar to ethanol, methanol can engage in hydrogen bonding with the solute. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is sufficient to dissolve the polar portion of the molecule, while also interacting with the phenyl ring. |

| Chloroform (B151607) | Polar Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity to interact with the isothiocyanate group and nonpolar character to dissolve the bromophenyl ring. |

| Toluene (B28343) | Nonpolar Aromatic | Moderate | The aromatic ring of toluene can interact with the bromophenyl ring of the solute via π-π stacking. |

| Hexane (B92381) | Nonpolar Aliphatic | Low | The significant difference in polarity between hexane and the isothiocyanate group limits solubility. |

| Water | Polar Protic | Very Low | The hydrophobic bromophenyl ring significantly outweighs the polarity of the isothiocyanate group, leading to poor aqueous solubility. For context, the aqueous solubility of the related 4-bromophenyl isothiocyanate is reported to be 11.56 mg/L at 25 °C.[4] |

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the undissolved solid.

-

For a more complete separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining suspended solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

Synthetic Workflow

This compound is a valuable intermediate in organic synthesis, frequently used in the preparation of heterocyclic compounds. One common application is the synthesis of 2-aminobenzothiazole (B30445) derivatives through reaction with various amines.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Potential Biological Activities of 2-Bromophenyl Isothiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds recognized for their diverse biological activities. This technical guide provides an in-depth overview of the potential biological activities of derivatives of 2-Bromophenyl isothiocyanate, a synthetic ITC. While research on this specific scaffold is emerging, this document consolidates the existing data on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a summary of quantitative data in structured tables. Furthermore, key synthetic pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound derivatives.

Introduction: The Versatility of Isothiocyanates

Isothiocyanates (-N=C=S) are a group of compounds that have garnered significant attention in the scientific community for their wide array of biological activities.[1] Naturally occurring ITCs are often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[2] Their biological effects are broad, encompassing anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electrophilic nature of the isothiocyanate group allows for covalent interaction with various biological macromolecules, which is believed to be a key mechanism underlying their bioactivity.

This guide focuses specifically on the derivatives of this compound, a synthetic analog. The introduction of a bromine atom at the ortho position of the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially leading to altered biological activity compared to other phenyl isothiocyanates. This document will delve into the synthesis of various derivatives, including thioureas and salicylanilides, and explore their documented biological potential.

Synthesis of this compound Derivatives

The isothiocyanate functional group serves as a versatile building block for the synthesis of a variety of heterocyclic and open-chain compounds. The primary reaction involves the addition of a nucleophile to the electrophilic carbon atom of the isothiocyanate.

General Synthesis of Thiourea (B124793) Derivatives

A common class of derivatives synthesized from this compound are substituted thioureas. These are typically prepared through the reaction of this compound with a primary or secondary amine.

References

2-Bromophenyl Isothiocyanate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl isothiocyanate is a versatile reagent in organic synthesis, primarily recognized for its role as a key building block in the construction of various heterocyclic compounds, many of which exhibit significant pharmacological activity. Its unique structure, featuring both a reactive isothiocyanate group and a synthetically adaptable bromo substituent, makes it a valuable tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₄BrNS |

| Molecular Weight | 214.08 g/mol |

| CAS Number | 13037-60-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 257 °C at 770 mmHg |

| Density | 1.591 g/mL at 25 °C |

| Refractive Index | n20/D 1.6843 |

Discovery and History

The interest in this particular molecule grew with the increasing recognition of benzothiazoles and other sulfur- and nitrogen-containing heterocycles as important pharmacophores. The bromo substituent on the phenyl ring offered a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening.

Experimental Protocols

Synthesis of this compound from 2-Bromoaniline (B46623)

This protocol is adapted from established general methods for the synthesis of aryl isothiocyanates.

Materials:

-

2-Bromoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromoaniline (1.0 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5 eq) to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of tosyl chloride (1.1 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow liquid.

Zinc-Catalyzed Synthesis of 2-Aminobenzothiazoles from this compound

This protocol describes a key application of this compound in the synthesis of medicinally relevant 2-aminobenzothiazoles.[1]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped vial, add this compound (1.0 eq), the desired amine (1.2 eq), and zinc(II) trifluoromethanesulfonate (10 mol%).

-

Add acetonitrile as the solvent.

-

Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding 2-aminobenzothiazole (B30445) derivative.

Applications in Drug Development & Signaling Pathway Modulation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Of particular importance is its use in the synthesis of 2-aminobenzothiazoles, a scaffold found in numerous biologically active molecules.

Role in the Synthesis of Bioactive Benzothiazoles

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds often utilizes this compound as a key starting material. The zinc-catalyzed reaction described above provides an efficient route to a diverse library of 2-aminobenzothiazoles. The bromine atom on the phenyl ring can be further functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional diversity and the fine-tuning of biological activity.

Modulation of the Nrf2 Signaling Pathway

Isothiocyanates, as a class of compounds, are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes.

Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating their expression.

Benzothiazole derivatives synthesized from this compound may also act as modulators of the Nrf2 pathway. The ability to synthesize a wide array of these compounds allows for the exploration of structure-activity relationships and the development of potent and selective Nrf2 activators for the potential treatment of diseases associated with oxidative stress, such as chronic inflammatory diseases and neurodegenerative disorders.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Zinc-catalyzed synthesis of 2-Aminobenzothiazoles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzothiazoles Using 2-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole (B30560) and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The synthesis of the benzothiazole scaffold is therefore of significant interest in drug discovery and development. One effective strategy for the synthesis of 2-aminobenzothiazoles involves the use of 2-bromophenyl isothiocyanate as a key precursor. This method offers a versatile route to a variety of substituted benzothiazoles through cyclization reactions with different amines.

These application notes provide detailed protocols for the synthesis of 2-aminobenzothiazoles from this compound, focusing on two distinct and efficient catalytic systems: a copper(I) iodide-catalyzed reaction under microwave irradiation and a zinc(II)-catalyzed approach.

Reaction Scheme

The general reaction for the synthesis of 2-aminobenzothiazoles from this compound is depicted below. The reaction proceeds via an initial formation of a thiourea (B124793) intermediate, followed by an intramolecular C-S bond formation to yield the final benzothiazole product.

Caption: General reaction scheme for the synthesis of 2-aminobenzothiazoles.

Experimental Protocols

Protocol 1: Copper(I) Iodide-Catalyzed Synthesis under Microwave Irradiation

This protocol describes a rapid and efficient method for the synthesis of 2-aminobenzothiazoles utilizing copper(I) iodide as a catalyst under microwave heating.[1][2][4] This method is notable for being ligand-free and utilizing a green solvent.

Materials:

-

This compound

-

Substituted amine

-

Copper(I) iodide (CuI)

-

Microwave vial

-

Microwave reactor

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (5 mol%, 0.05 mmol).

-

Add ethanol (3 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 130°C for 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminobenzothiazole derivative.

Protocol 2: Zinc(II)-Catalyzed Synthesis

This protocol outlines a zinc(II)-catalyzed approach for the synthesis of a diverse range of 2-aminobenzothiazole derivatives.[3][5] This method is particularly effective for cyclic secondary amines.

Materials:

-

This compound

-

Substituted amine (including aromatic, aliphatic, primary, and secondary amines)

-

Zinc(II) catalyst (e.g., Zn(OTf)2)

-

Solvent (e.g., acetonitrile)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the chosen amine (1.2 mmol) in the selected solvent.

-

Add the zinc(II) catalyst (e.g., 10 mol% Zn(OTf)2).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole product.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives using the described protocols.

Table 1: Copper(I) Iodide-Catalyzed Synthesis of 2-Aminobenzothiazoles [1][2]

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzylbenzo[d]thiazol-2-amine | 89 |

| 2 | Aniline | N-Phenylbenzo[d]thiazol-2-amine | 75 |

| 3 | Morpholine | 4-(Benzo[d]thiazol-2-yl)morpholine | 85 |

| 4 | Piperidine | 2-(Piperidin-1-yl)benzo[d]thiazole | 82 |

| 5 | n-Butylamine | N-(n-Butyl)benzo[d]thiazol-2-amine | 65 |

| 6 | Cyclohexylamine | N-Cyclohexylbenzo[d]thiazol-2-amine | 78 |

Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), CuI (5 mol%), ethanol (3 mL), microwave irradiation at 130°C for 30 min.

Table 2: Zinc(II)-Catalyzed Synthesis of 2-Aminobenzothiazoles [3][5]

| Entry | Amine | Catalyst | Product | Yield (%) |

| 1 | Benzylamine | Zn(OTf)2 | N-Benzylbenzo[d]thiazol-2-amine | Good |

| 2 | Aniline | Zn(OTf)2 | N-Phenylbenzo[d]thiazol-2-amine | Moderate |

| 3 | Morpholine | Zn(OTf)2 | 4-(Benzo[d]thiazol-2-yl)morpholine | Excellent |

| 4 | Pyrrolidine | Zn(OTf)2 | 2-(Pyrrolidin-1-yl)benzo[d]thiazole | Excellent |

| 5 | Piperidine | Zn(OTf)2 | 2-(Piperidin-1-yl)benzo[d]thiazole | Excellent |

| 6 | n-Propylamine | Zn(OTf)2 | N-(n-Propyl)benzo[d]thiazol-2-amine | Good |

Note: "Good" and "Excellent" yields are as reported in the source literature, specific percentages were not consistently provided in a tabular format.

Experimental Workflow

The general workflow for the synthesis and purification of 2-aminobenzothiazoles from this compound is illustrated below.

Caption: General experimental workflow for benzothiazole synthesis.

Conclusion

The use of this compound as a starting material provides a reliable and versatile platform for the synthesis of a wide range of 2-aminobenzothiazole derivatives. The copper-catalyzed microwave-assisted protocol offers a rapid and green synthetic route, while the zinc-catalyzed method demonstrates high efficiency, particularly with cyclic secondary amines. These protocols can be readily adopted by researchers in the field of medicinal chemistry and drug development for the synthesis of novel benzothiazole-based compounds for further biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the Synthesis of 2-Aminobenzo[d]thiazole Derivatives via a Novel Zinc(II)-Catalyzed Strategy | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Protein Bioconjugation with 2-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and drug development. Isothiocyanates are reactive compounds that readily form stable covalent bonds with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. This reaction results in the formation of a stable thiourea (B124793) linkage.[1][2][3][4] 2-Bromophenyl isothiocyanate is an aryl isothiocyanate that can be used to introduce a bromophenyl functional group onto a protein. This modification can serve various purposes, including acting as a molecular probe, a linker for further functionalization, or for studying the impact of such modifications on protein structure and function.

These application notes provide a detailed protocol for the bioconjugation of proteins with this compound, including methods for purification and characterization of the resulting conjugate.

Reaction Principle

The core of this bioconjugation protocol is the reaction between the isothiocyanate group (-N=C=S) of this compound and the primary amine groups (-NH2) on the protein surface. This reaction is highly dependent on pH, with optimal conditions typically occurring in a slightly alkaline environment (pH 8.5-9.5).[3][5] At this pH, the amine groups are deprotonated and act as strong nucleophiles, attacking the electrophilic carbon atom of the isothiocyanate.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors. The following table summarizes the key quantitative parameters and their typical ranges for successful protein modification with aryl isothiocyanates. Researchers should note that these are starting recommendations and empirical optimization is crucial for each specific protein and application.

| Parameter | Recommended Range | Notes |

| pH | 8.5 - 9.5 | Higher pH deprotonates lysine amines, increasing nucleophilicity.[5] Protein stability at high pH must be considered. |

| Temperature | 4 - 25 °C | Room temperature is often sufficient. Lower temperatures (4°C) can be used for sensitive proteins or to slow down the reaction for better control, though this may require longer incubation times.[6] |

| Molar Ratio (Isothiocyanate:Protein) | 5:1 to 20:1 | This ratio should be optimized. A higher ratio increases the degree of labeling but also the risk of protein precipitation and non-specific modifications. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction kinetics but may also lead to aggregation. |

| Reaction Time | 2 - 12 hours | Reaction time is dependent on temperature, pH, and molar ratio. The reaction should be monitored for optimal completion.[6] |

| Solvent for Isothiocyanate | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Isothiocyanates are often not readily soluble in aqueous buffers and should be dissolved in a minimal amount of organic solvent before addition to the protein solution.[7][8] |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification columns (e.g., Size-Exclusion, Ion-Exchange, or Hydrophobic Interaction Chromatography)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Spectrophotometer (for protein concentration and degree of labeling determination)

-

SDS-PAGE analysis equipment

Experimental Workflow Diagram

Caption: Experimental workflow for protein bioconjugation.

Detailed Protocol

Step 1: Protein Preparation

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

-

If the protein storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0) using dialysis or a desalting column.[6][7]

-

Determine the precise protein concentration using a spectrophotometer (e.g., measuring absorbance at 280 nm).

Step 2: Preparation of this compound Solution

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[8]

-

Vortex the solution to ensure the isothiocyanate is fully dissolved.

Step 3: Bioconjugation Reaction

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The amount to be added depends on the desired molar ratio.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring. Protect the reaction from light if the protein is light-sensitive.[6]

Step 4: Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 1-2 hours at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

Step 5: Purification of the Protein Conjugate

-

Remove unreacted this compound and by-products by purification. The choice of method depends on the properties of the protein and the conjugate.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.[9]

-

Ion-Exchange Chromatography (IEX): Can be used if the conjugation alters the overall charge of the protein.[9]

-

Dialysis or Ultrafiltration: Suitable for removing small molecule impurities.

-

Step 6: Characterization of the Bioconjugate

-

Degree of Labeling (DOL): The extent of modification can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the introduced bromophenyl group (the absorbance maximum for the bromophenyl group will need to be determined).

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess the purity and integrity of the protein. A successful conjugation may result in a slight increase in the apparent molecular weight.

-

Mass Spectrometry: For a more precise characterization, techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and the distribution of labeling.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction pathway for the bioconjugation of a protein with this compound.

Caption: Reaction of an amine with an isothiocyanate.

Troubleshooting

-

Low Conjugation Efficiency:

-

Increase the pH of the reaction buffer (ensure protein stability).

-

Increase the molar ratio of isothiocyanate to protein.

-

Increase the reaction time or temperature.

-

-

Protein Precipitation:

-

Decrease the molar ratio of isothiocyanate to protein.

-

Perform the reaction at a lower temperature (4°C).

-

Reduce the protein concentration.

-

-

Non-specific Modification:

-

Optimize the pH to favor amine reactivity over other nucleophiles.

-

Reduce the molar excess of the isothiocyanate.

-

Conclusion

This document provides a comprehensive protocol for the bioconjugation of proteins with this compound. The provided guidelines for reaction conditions, purification, and characterization should enable researchers to successfully modify their proteins of interest. It is important to reiterate that the optimal conditions may vary for different proteins, and empirical optimization of the key parameters is highly recommended for achieving the desired degree of labeling while maintaining protein function and stability.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. youdobio.com [youdobio.com]